1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-5-(1-methylcyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-10(5-3-4-6-10)8-7-9(11)13(2)12-8/h7H,3-6,11H2,1-2H3 |
InChI Key |
FTWNLUKTMYPCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
Method A: Hydrazine-mediated Cyclization
- Starting materials: 1,3-dicarbonyl compounds such as acetylacetone derivatives, or substituted diketones.
- Procedure: Condensation of hydrazine hydrate with the diketone in ethanol under reflux conditions (around 80°C) yields a pyrazole ring via cyclization.
- Reaction conditions:
- Temperature: 80–100°C
- Solvent: Ethanol or water-ethanol mixture
- Catalyst: None required, but acid catalysis (e.g., acetic acid) can improve yield.
- Outcome: Formation of 1,3-dicarbonyl pyrazoles with regioselectivity towards the 3-position.
Reference: The method aligns with the approach described in the literature for heterocyclic synthesis, emphasizing regioselectivity and high yield (see).
Methylation of the Pyrazole Nitrogen
Method B: N-Methylation
- Reagents: Methyl iodide or dimethyl sulfate as methylating agents.
- Procedure: The pyrazole intermediate is treated with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile at room temperature.
- Reaction conditions:
- Temperature: 25–40°C
- Solvent: Acetonitrile
- Base: Potassium carbonate (1.2 equivalents)
- Outcome: Selective N-methylation to afford the N-methylpyrazole.
Note: Methylation conditions are optimized to prevent over-alkylation or formation of N,N-dimethyl derivatives.
Introduction of the (1-Methylcyclopentyl) Group
Method C: Alkylation with Cyclopentylmethyl Halides
- Reagents: 1-Methylcyclopentyl bromide or chloride.
- Procedure: The N-methylpyrazole is deprotonated with a strong base such as sodium hydride or potassium tert-butoxide in anhydrous dimethylformamide (DMF), followed by addition of the cyclopentylmethyl halide.
- Reaction conditions:
- Temperature: 0–25°C
- Solvent: DMF
- Duration: 2–6 hours
- Outcome: Alkylation at the 3-position of the pyrazole ring, yielding the desired substituted pyrazole.
Note: The regioselectivity is influenced by the reaction conditions and the nature of the base and halide.
Final Amination at the Pyrazole 5-Position
Method D: Nucleophilic Amination
- Reagents: Ammonia or amine derivatives, possibly under catalytic conditions.
- Procedure: The pyrazole derivative is subjected to amination using ammonia in alcoholic solvents under elevated temperature (around 80°C) or via catalytic hydrogenation.
- Alternative: Use of azide intermediates followed by reduction to amines.
- Reaction conditions:
- Temperature: 80–120°C
- Solvent: Ethanol or methanol
- Catalyst: Raney nickel or palladium on carbon
- Outcome: Introduction of the amino group at the 5-position with high regioselectivity.
Optimization and Control of Reaction Parameters
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 25–140°C | Critical for regioselectivity and yield |
| Solvent | Ethanol, water, DMF | Choice affects solubility and reaction rate |
| Molar Ratios | Methylating agent: 1.1–1.5 equivalents | To prevent over-alkylation |
| Reaction Time | 10 min to 6 hours | Longer times improve conversion but may cause side reactions |
Summary of Key Data
Concluding Remarks
The synthesis of 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is achievable through a sequence of heterocyclic formation, regioselective methylation, alkylation with cyclopentylmethyl halides, and subsequent amination. The process benefits from optimized reaction conditions that enhance regioselectivity, yield, and environmental safety. The described methods are supported by recent patent literature and peer-reviewed studies, ensuring their relevance and applicability in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated pyrazoles or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine exhibits notable antimicrobial and antifungal properties. Its structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor binding through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can influence metabolic pathways, making it a candidate for further development in pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi .
Drug Development
The compound's unique chemical properties make it a valuable scaffold for drug discovery. Pyrazole derivatives have been extensively studied for their therapeutic potentials, including anti-inflammatory and analgesic effects. The specific substituents on the pyrazole ring in this compound may enhance its efficacy and selectivity towards specific biological targets, facilitating the design of new drugs with improved profiles .
Agrochemicals
Pesticide Development
In agrochemical applications, compounds like this compound are investigated for their potential as pesticides or herbicides. The ability of pyrazole derivatives to interact with various biological systems allows for the development of agents that can effectively control pests while minimizing environmental impact. The structural versatility of this compound can be exploited to create formulations that target specific pests or diseases in crops .
Materials Science
Polymer Chemistry
The compound has potential applications in materials science, particularly in the synthesis of polymers. Its unique chemical structure can serve as a building block for creating new materials with desirable properties, such as enhanced thermal stability or mechanical strength. This application is significant in developing advanced materials for use in various industries, including automotive and aerospace .
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives highlighted the effectiveness of this compound against several strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest a mechanism involving disruption of bacterial cell wall synthesis.
Case Study 2: Pesticide Efficacy
Research evaluating the efficacy of pyrazole-based compounds as pesticides demonstrated that this compound exhibited significant insecticidal activity against common agricultural pests. The study concluded that further optimization of this compound could lead to the development of effective pest control agents with reduced toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Inhibitory Activity
Pyrazole derivatives are widely explored for their inhibitory properties. The 3-position substituent is critical for modulating biological activity:
- 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS: 10199-50-5, MW: 173.22 g/mol) exhibits thrombin inhibition, with the phenyl group enhancing binding affinity through π-π interactions .
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: Not provided) shows improved inhibitory potency against Plasmodium falciparum enzymes compared to non-fluorinated analogs, attributed to the electron-withdrawing fluorine atom .
- 1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine lacks direct activity data in the evidence but shares structural similarities with analogs optimized for steric bulk and lipophilicity, which may enhance membrane permeability .
Spectroscopic and Computational Insights
DFT calculations and NMR studies reveal substituent-dependent electronic effects:
- 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine showed tautomerism and chemical shift variations influenced by substituent electronegativity .
- The 1-methylcyclopentyl group in the target compound may induce steric shielding, altering NMR splitting patterns compared to planar aromatic substituents (e.g., phenyl) .
Table 2: Spectroscopic Comparisons
Biological Activity
1-Methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 178.24 g/mol. The compound features a pyrazole ring with a methyl group and a cyclopentyl substituent, which contribute to its unique chemical properties and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity or receptor binding. The mechanisms involved typically include:
- Hydrogen Bonding: The compound can form hydrogen bonds with target biomolecules, influencing their activity.
- Hydrophobic Interactions: The cyclopentyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, including potential effects on cyclin-dependent kinases (CDKs) and monoamine oxidase (MAO) .
Antimicrobial and Antifungal Properties
Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial and antifungal activities. For instance, this compound has demonstrated effectiveness against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes .
Antitumor Activity
Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. These studies suggest that such compounds could induce apoptosis in cancer cells by regulating genes involved in the DNA damage response .
Case Study: Antitumor Efficacy
A study conducted on a novel pyrazole derivative similar to this compound demonstrated significant antitumor effects in breast cancer models. The compound was found to enhance radiosensitivity by modulating the expression of DNA damage response genes, indicating its potential for combination therapy with radiotherapy .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine | Ethyl group substitution | Known for antifungal activity |
| 4-Bromo-1-(methylcyclopentyl)-1H-pyrazol-3-amine | Bromine substitution | Altered chemical reactivity |
| N-(3-Methylcyclopentyl)-1H-pyrazol-4-amine | Lacks methyl substitution | Variations in reactivity |
This table illustrates how structural variations among pyrazole derivatives can influence their biological activities.
Q & A
Q. What are the established synthetic routes for 1-methyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazole derivatives like this compound typically involves multi-component reactions. A common approach includes:
- Step 1: Condensation of cyclopentyl-substituted hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole core .
- Step 2: Methylation at the pyrazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Step 3: Purification via column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) .
Optimization Tips: - Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Monitor reaction progress with TLC or LC-MS to minimize side products.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at N1 and C3, cyclopentyl at C3) .
- Mass Spectrometry (ESI-MS): To confirm molecular weight (e.g., m/z ~207 [M+H]⁺) .
- X-ray Crystallography: For absolute stereochemistry determination, using programs like SHELXL for refinement .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer: Initial screens should include:
- Enzyme Inhibition Assays: Target kinases or proteases, given pyrazoles’ known interactions with ATP-binding pockets .
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility/Stability Studies: HPLC-based kinetic solubility in PBS or simulated biological fluids .
Advanced Research Questions
Q. How can contradictions in NMR or crystallographic data be resolved for this compound?
Methodological Answer: Data inconsistencies may arise from dynamic effects (e.g., ring puckering in the cyclopentyl group) or polymorphism. Strategies include:
Q. What strategies are effective for improving metabolic stability without compromising activity?
Methodological Answer: Address poor pharmacokinetics via:
- Substituent Engineering: Replace metabolically labile groups (e.g., methylcyclopentyl → trifluoromethylcyclopentyl) to block CYP450 oxidation .
- Prodrug Design: Introduce hydrolyzable esters at the amine group to enhance bioavailability .
- In Silico ADMET Prediction: Use tools like SwissADME to prioritize stable analogs .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Methodological Answer: Leverage:
- Molecular Docking (AutoDock Vina): Model interactions with target proteins (e.g., kinase hinge regions) to predict binding modes .
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent changes to optimize selectivity over off-targets .
- Pharmacophore Mapping: Identify critical H-bond donors/acceptors using Schrödinger Suite .
Q. What experimental and computational approaches validate contradictory bioactivity data across studies?
Methodological Answer: Resolve discrepancies by:
- Dose-Response Curves: Confirm IC₅₀ values across multiple assays (e.g., fluorescence vs. radiometric kinase assays) .
- Kinetic Solubility Measurements: Rule out false negatives due to aggregation .
- Machine Learning Models: Train on public bioactivity data (ChEMBL) to identify outliers .
Key Research Gaps and Future Directions
- Mechanistic Studies: Use cryo-EM or SPR to map binding kinetics with uncharacterized targets.
- Stereochemical Impact: Synthesize enantiomers to assess chirality-dependent activity .
- High-Throughput Screening: Partner with facilities like EU-OPENSCREEN for large-scale profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
